(2-Methyl-4-chlorophenoxy)acetyl chloride
Overview
Description
Synthesis Analysis
MCPC has been used in a variety of research studies, including biochemical, physiological, and pharmacological research. For instance, a study by Yadav and Bhagat (2005) focused on Friedel–Crafts acylation, an important process in synthesizing drug intermediates, using heterogeneous catalysts.Molecular Structure Analysis
The molecular formula of MCPC is C9H8Cl2O2. More detailed structural parameters can be obtained from resources like the microwave spectrum of acetyl chloride reported by Sinnott (1961).Chemical Reactions Analysis
MCPC has been involved in various chemical reactions. For example, Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which provided insights into the energy distributions and quantum yields of chlorine and methyl fragments.Physical And Chemical Properties Analysis
MCPC is a colorless liquid with a pungent odor. It is soluble in organic solvents. The molecular weight of MCPC is 219.06 g/mol.Scientific Research Applications
Analysis in Environmental Samples
- Detection in Water : A study by Gao et al. (2014) utilized High-Performance Liquid Chromatography-Ion Trap-Mass Spectrometry (HPLC-IT-MS) with Solid-Phase Extraction (SPE) to detect 2-methyl-4-chlorophenoxy acetic acid (MCPA) in water samples. This method showed good recoveries and detection limits, demonstrating its potential for environmental monitoring of MCPA and related compounds in water sources (Gao et al., 2014).
Chemical Synthesis and Reactions
- Photodissociation Studies : Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which provided insights into the energy distributions and quantum yields of chlorine and methyl fragments. This research contributes to understanding the chemical behavior of related compounds under light exposure (Deshmukh & Hess, 1994).
- Friedel–Crafts Acylation : A study by Yadav and Bhagat (2005) focused on Friedel–Crafts acylation, an important process in synthesizing drug intermediates, using heterogeneous catalysts. This research offers an environmentally friendlier alternative for producing compounds like 4-(Methylthio)acetophenone, critical in pharmaceutical synthesis (Yadav & Bhagat, 2005).
Environmental Degradation Studies
- Degradation in Wastewater : Sharma et al. (2010) explored the degradation of 4-Chlorophenol, a structurally related compound, in wastewater using advanced oxidation processes. This study helps understand the degradation pathways and effectiveness of different treatment methods for chlorophenols in wastewater (Sharma et al., 2010).
Microwave Spectroscopy
- Microwave Spectrum Analysis : Sinnott (1961) reported the microwave spectrum of acetyl chloride, providing valuable data on the internal rotation and structural parameters, which are essential for understanding the molecular characteristics of similar compounds (Sinnott, 1961).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSGRXBGLVRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493509 | |
Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-chlorophenoxy)acetyl chloride | |
CAS RN |
6597-79-1 | |
Record name | 2-(4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6597-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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